5-Bromo-2-(4-chlorophenyl)thiazole
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Overview
Description
5-Bromo-2-(4-chlorophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with bromine and a chlorophenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole typically involves the bromination of thiazole derivatives. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method includes the bromination of thiazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial-scale production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of brominating agents and catalysts to facilitate the reaction under optimized temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide, amines, or thiols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-(4-chlorophenyl)thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiazole derivatives.
Scientific Research Applications
5-Bromo-2-(4-chlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiazole: Lacks the bromine substituent but shares similar biological activities.
5-Bromo-2-phenylthiazole: Similar structure but without the chlorine substituent.
2-(4-Bromophenyl)thiazole: Similar structure but with bromine on the phenyl ring instead of the thiazole ring
Uniqueness
5-Bromo-2-(4-chlorophenyl)thiazole is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHFSXIYHMGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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